molecular formula C10H11BrO B1380852 1-Bromo-2-cyclobutoxy-benzene CAS No. 1350640-81-1

1-Bromo-2-cyclobutoxy-benzene

Cat. No.: B1380852
CAS No.: 1350640-81-1
M. Wt: 227.1 g/mol
InChI Key: KZNPAENULHRFLO-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclobutoxy-benzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, where a bromine atom is substituted at the first position and a cyclobutoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclobutoxy-benzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclobutoxy-benzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial to minimize by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-cyclobutoxy-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclobutoxy-benzene derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutoxy-benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Cyclobutoxy-benzene derivatives with different oxidation states.

    Reduction: Cyclobutoxy-benzene.

Scientific Research Applications

1-Bromo-2-cyclobutoxy-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Bromo-2-methoxy-benzene: Similar structure but with a methoxy group instead of a cyclobutoxy group.

    1-Bromo-2-ethoxy-benzene: Contains an ethoxy group in place of the cyclobutoxy group.

    1-Bromo-2-propoxy-benzene: Features a propoxy group instead of a cyclobutoxy group.

Uniqueness: 1-Bromo-2-cyclobutoxy-benzene is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

1-bromo-2-cyclobutyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNPAENULHRFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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